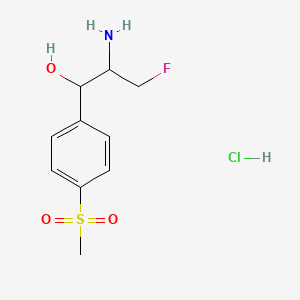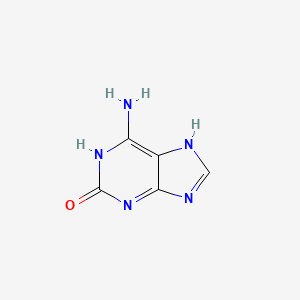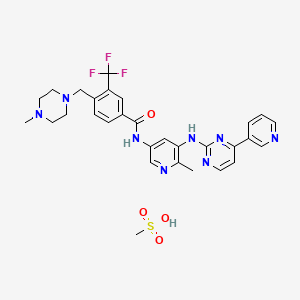
Docetaxel Impurity 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetaxel Impurity 2, also known as 7-O-2,2-Dichloroethoxycarbonyl Docetaxel, is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . The chemical name is (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9- ( ( (2R,3S)-3- ( (tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4- ( ( (2,2-dichloroethoxy)carbonyl)oxy)-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca [3,4]benzo [1,2-b]oxet-12-yl benzoate .
Molecular Structure Analysis
The molecular structure of Docetaxel Impurity 2 is complex. It is a diterpenoid molecule with a molecular formula of C46H55Cl2NO16 and a molecular weight of 948.8 . The structure was identified based on one- (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy data .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Quality Evaluation
Docetaxel Impurity 2: plays a crucial role in assessing the quality of Docetaxel injection . Researchers have developed new stability-indicating chromatographic methods to evaluate both the assay and impurities in this pharmaceutical product . These methods allow for the separation of process-related impurities and degradants from placebo peaks. Key points include:
Isolation and Characterization
Understanding the properties of Docetaxel Impurity 2 is essential for its effective use. Researchers have identified various impurities in docetaxel, including Impurity 2. Isolation and characterization studies help elucidate its chemical structure, physicochemical properties, and potential interactions.
Quality Control of Docetaxel Drug Substance
For quality control purposes, an optimized universal method has been developed to quantitatively determine impurities and docetaxel itself in drug substance samples. High-performance liquid chromatography (HPLC) is used to obtain reliable information about impurity levels .
Safety and Hazards
The safety data sheet for docetaxel, the parent compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of Docetaxel Impurity 2, also known as Docetaxel, is the protein component of microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
Docetaxel Impurity 2 interacts with its target by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization . This stabilization of microtubules leads to the inhibition of cell division, specifically during the M phase of the cell cycle . This interaction prevents cell division and promotes cell death .
Biochemical Pathways
The action of Docetaxel Impurity 2 affects the normal function of microtubule growth . By hyper-stabilizing the structure of microtubules, it inhibits DNA, RNA, and protein synthesis . This disruption of microtubule dynamics induces cell cycle arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis .
Pharmacokinetics
The pharmacokinetics of Docetaxel Impurity 2 involves its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver via the cytochrome P450 (CYP)3A4 system and excreted into the feces . Renal excretion is minimal, less than 5% . The clearance of Docetaxel Impurity 2 is significantly decreased with age, decreased body surface area, and increased concentrations of α1-acid glycoprotein and albumin . These factors impact the bioavailability of Docetaxel Impurity 2.
Result of Action
The molecular and cellular effects of Docetaxel Impurity 2’s action include the prevention of cell division and promotion of cell death . This results in the inhibition of tumor proliferation, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of Docetaxel Impurity 2 can be influenced by various environmental factors. For instance, its solubility and biological activity can be enhanced through the formation of inclusion complexes with certain compounds . Additionally, the storage conditions of Docetaxel Impurity 2 can affect its suitability for use . It is recommended to store it in the original container at +5°C ± 3°C, protected from light .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Docetaxel Impurity 2 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2,4-Dimethoxybenzaldehyde", "Ethyl 2-(chlorosulfonyl)acetate", "Methyl 3-aminocrotonate", "Sodium hydride", "Diisopropylethylamine", "Methanol", "Ethanol", "Acetone", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: Condensation of 2,4-Dimethoxybenzaldehyde and Ethyl 2-(chlorosulfonyl)acetate in the presence of Diisopropylethylamine and Methanol to form intermediate 1.", "Step 2: Reduction of intermediate 1 with Sodium hydride in Tetrahydrofuran to form intermediate 2.", "Step 3: Reaction of intermediate 2 with Methyl 3-aminocrotonate in Acetone and Water to form intermediate 3.", "Step 4: Cyclization of intermediate 3 in Ethanol to form Docetaxel Impurity 2." ] } | |
CAS-Nummer |
158810-72-1 |
Molekularformel |
C46H55Cl2NO16 |
Molekulargewicht |
948.83 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-4-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



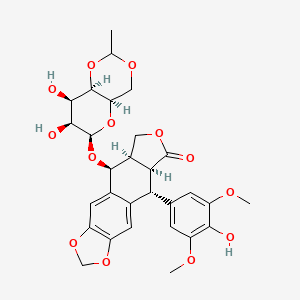

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)


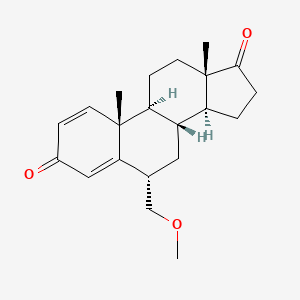

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
